METHYL 2-(2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDO)BENZOATE
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Overview
Description
Methyl 2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, an acetamido group, and a sulfamoyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-[(propan-2-yl)sulfamoyl]phenol with an appropriate acylating agent to form the phenoxy intermediate.
Acetamido Group Introduction: The phenoxy intermediate is then reacted with an acetamido group donor, such as acetic anhydride, under controlled conditions to introduce the acetamido group.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amido groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and benzoate groups.
Reduction: Reduced forms of the ester and amido groups.
Substitution: Substituted derivatives with new functional groups replacing the original ester or amido groups.
Scientific Research Applications
Methyl 2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate: A similar compound with a different alkyl substituent on the phenoxy group.
2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoic acid: The carboxylic acid analog of the methyl ester.
Uniqueness
Methyl 2-(2-{2-methyl-4-[(propan-2-yl)sulfamoyl]phenoxy}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoyl group, in particular, may enhance its potential as an enzyme inhibitor or therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-13(2)22-29(25,26)15-9-10-18(14(3)11-15)28-12-19(23)21-17-8-6-5-7-16(17)20(24)27-4/h5-11,13,22H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLAUTYESEIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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